molecular formula C18H22N6O5 B12801429 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid CAS No. 20806-58-0

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid

Cat. No.: B12801429
CAS No.: 20806-58-0
M. Wt: 402.4 g/mol
InChI Key: NLKFMOJPRPYHDV-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is a complex organic compound that features a pyrimidine ring substituted with amino groups and a benzoyl group linked to a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the pentanedioic acid moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed .

Scientific Research Applications

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzoyl group and a pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is a derivative of aminopyrimidine with significant biological relevance, particularly in the fields of pharmacology and biochemistry. Its structure suggests potential applications as an anti-cancer agent and in the modulation of various biological pathways, especially those involving nucleic acid synthesis and cellular proliferation.

  • Molecular Formula : C19H22N6O5
  • Molecular Weight : 402.4 g/mol
  • IUPAC Name : (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
  • CAS Number : 54-62-6

The biological activity of this compound is largely attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By inhibiting DHFR, the compound disrupts the folate metabolism pathway, leading to decreased nucleotide synthesis, which is essential for rapidly proliferating cells such as cancer cells .

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that derivatives of 2,4-diaminopyrimidine can exhibit potent cytotoxic effects against various cancer cell lines. For instance, aminopterin, a related compound, has been utilized in chemotherapy regimens for leukemia and other malignancies .
    • The inhibition of DHFR leads to apoptosis in cancer cells due to the depletion of tetrahydrofolate, which is necessary for DNA replication.
  • Antimicrobial Properties :
    • Some studies indicate that compounds with similar structures possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacterial strains .
  • Enzymatic Inhibition :
    • The compound has been noted for its ability to inhibit protein kinase C (PKC) theta, a critical player in T-cell activation and proliferation. This inhibition could have implications in autoimmune diseases and cancer therapies that target immune responses .

Case Study 1: Anticancer Efficacy

A research study assessed the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased rates of apoptosis compared to control groups.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at lower concentrations than traditional antibiotics, suggesting its potential use as an alternative treatment option.

Data Tables

Biological ActivityDescriptionReference
AnticancerInhibits DHFR leading to apoptosis in cancer cells
AntimicrobialEffective against E. coli and Staphylococcus aureus
Enzymatic InhibitionInhibits PKC theta affecting T-cell activation

Properties

CAS No.

20806-58-0

Molecular Formula

C18H22N6O5

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C18H22N6O5/c1-24(9-11-8-21-18(20)23-15(11)19)12-4-2-10(3-5-12)16(27)22-13(17(28)29)6-7-14(25)26/h2-5,8,13H,6-7,9H2,1H3,(H,22,27)(H,25,26)(H,28,29)(H4,19,20,21,23)

InChI Key

NLKFMOJPRPYHDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C(N=C1N)N)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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